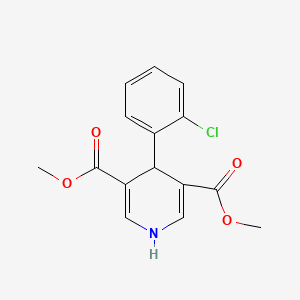
dimethyl 4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CC-4, is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound belongs to the class of pyridine derivatives and has been found to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of dimethyl 4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol. This makes this compound a potential candidate for the treatment of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood. This compound has also been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it suitable for various biochemical and pharmacological assays. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on dimethyl 4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One of the main areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential antitumor agent. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Another area of research is in the field of drug delivery, where this compound can be used as a model compound to develop new drug delivery systems. Finally, this compound can be used as a starting material to synthesize new pyridine derivatives with potential applications in various fields of research.
Applications De Recherche Scientifique
Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields of research. One of the main areas of research is in the field of medicinal chemistry, where this compound has been found to exhibit potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
dimethyl 4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-20-14(18)10-7-17-8-11(15(19)21-2)13(10)9-5-3-4-6-12(9)16/h3-8,13,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIGQRYDADOYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC=CC=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306025 | |
| Record name | dimethyl 4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56820-27-0 | |
| Record name | NSC173327 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B3932115.png)
![ethyl [(5-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B3932122.png)

![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B3932147.png)


![{3,5-dioxo-4-[3-(trifluoromethyl)phenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl}methylene diacetate](/img/structure/B3932170.png)

![2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B3932179.png)
![2-(1-naphthyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3932183.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3932194.png)

![4-chloro-N-{2-[(4-methoxyphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932221.png)

